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molecular formula C8H7NO B190005 4-Hydroxy-3-methylbenzonitrile CAS No. 15777-70-5

4-Hydroxy-3-methylbenzonitrile

Cat. No. B190005
M. Wt: 133.15 g/mol
InChI Key: WTTADDGUHFYGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958918

Procedure details

To a solution of 4-bromo-3-methylbenzonitrile (7.07 g, 36.1 mmol) in 225 mL of THF at -78° C. is added a 1.7 M solution of tert-butyl lithium (45.6 mL, 77.6 mmol) in pentane. After 5 minutes, CuBr.SMe2 (15.9 g, 77.6 mmol) is added. The resulting solution is stirred for 10 minutes, then O2 is slowly bubbled through the reaction mixture for 30 minutes. After this time, the solution is allowed to warm to ambient temperatures. The solution is stirred for 16 hours. The solution is then poured into 100 mL of H2O. The solution is diluted with EtOAc. The layers are separated. The organic layer is washed with saturated (NH4)2SO4 solution. The organic layer is then extracted with 10 N NaOH. The collected aqueous basic layers are acidified to pH=6 with 6N HCl. The solution is then extracted with EtOAc. The combined organic layers are dried over MgSO4, filtered and concentrated. The title compound is obtained as a solid.
Quantity
7.07 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.6 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].C([Li])(C)(C)C.S(C)C.C1C[O:22]CC1>CCCCC>[OH:22][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
7.07 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45.6 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
225 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Two
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15.9 g
Type
reactant
Smiles
S(C)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
O2 is slowly bubbled through the reaction mixture for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperatures
STIRRING
Type
STIRRING
Details
The solution is stirred for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The solution is then poured into 100 mL of H2O
ADDITION
Type
ADDITION
Details
The solution is diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
The organic layer is washed with saturated (NH4)2SO4 solution
EXTRACTION
Type
EXTRACTION
Details
The organic layer is then extracted with 10 N NaOH
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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